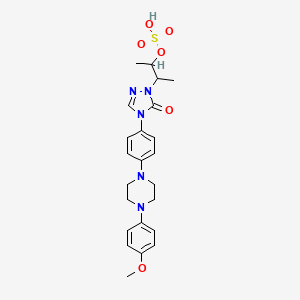
De-1-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazoleItraconazoleSulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
De-1-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazoleItraconazoleSulfate is a complex chemical compound with significant applications in various fields, including medicine, chemistry, and industry. This compound is known for its unique structure, which includes a triazole ring and a dioxolane moiety, making it a subject of interest for researchers and scientists.
准备方法
合成路线和反应条件
1-((2-(2,4-二氯苯基)-1,3-二氧戊环-2-基)甲基)-1H-1,2,4-三唑伊曲康唑硫酸盐的合成涉及多个步骤。一种常用的方法包括2,4-二氯苯基酮与乙二醇反应形成二氧戊环。 然后在特定条件下将此中间体与三唑衍生物反应,得到最终产物 .
工业生产方法
该化合物的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该过程可能包括使用催化剂和控制温度和压力条件,以有效地促进反应 .
化学反应分析
反应类型
1-((2-(2,4-二氯苯基)-1,3-二氧戊环-2-基)甲基)-1H-1,2,4-三唑伊曲康唑硫酸盐会发生多种化学反应,包括:
氧化: 该化合物可以用强氧化剂氧化。
还原: 还原反应可以用硼氢化钠等还原剂进行。
取代: 由于存在氯原子,卤素取代反应很常见.
常用试剂和条件
氧化: 酸性条件下的高锰酸钾或三氧化铬。
还原: 无水条件下的硼氢化钠或氢化铝锂。
取代: 使用甲醇钠等试剂进行亲核取代.
形成的主要产物
从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。 例如,氧化可能生成羧酸,而还原可能生成醇 .
科学研究应用
1-((2-(2,4-二氯苯基)-1,3-二氧戊环-2-基)甲基)-1H-1,2,4-三唑伊曲康唑硫酸盐在科学研究中具有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,包括抗真菌和抗菌特性。
医学: 研究其在治疗各种疾病方面的治疗潜力。
工业: 用于开发新材料和化学工艺
作用机制
1-((2-(2,4-二氯苯基)-1,3-二氧戊环-2-基)甲基)-1H-1,2,4-三唑伊曲康唑硫酸盐的作用机制涉及其与特定分子靶标的相互作用。已知它能抑制某些酶并破坏细胞过程,从而产生治疗效果。 所涉及的分子途径包括抑制真菌细胞中麦角固醇的合成,使其成为有效的抗真菌剂 .
相似化合物的比较
类似化合物
- 氟康唑
- 酮康唑
- 伏立康唑
独特性
1-((2-(2,4-二氯苯基)-1,3-二氧戊环-2-基)甲基)-1H-1,2,4-三唑伊曲康唑硫酸盐以其独特的二氧戊环部分而著称,与其他类似化合物相比,它增强了其稳定性和有效性。 其广泛的活性谱和特定的分子相互作用使其成为各种应用中的宝贵化合物 .
属性
分子式 |
C23H29N5O6S |
|---|---|
分子量 |
503.6 g/mol |
IUPAC 名称 |
3-[4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-5-oxo-1,2,4-triazol-1-yl]butan-2-yl hydrogen sulfate |
InChI |
InChI=1S/C23H29N5O6S/c1-17(18(2)34-35(30,31)32)28-23(29)27(16-24-28)21-6-4-19(5-7-21)25-12-14-26(15-13-25)20-8-10-22(33-3)11-9-20/h4-11,16-18H,12-15H2,1-3H3,(H,30,31,32) |
InChI 键 |
CUMSICLMMAXPEO-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C)OS(=O)(=O)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid](/img/structure/B12292622.png)
![(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(3-propylimidazol-4-yl)methylsulfonyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide](/img/structure/B12292623.png)
![(2Z)-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride](/img/structure/B12292648.png)
![Propanoic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B12292652.png)
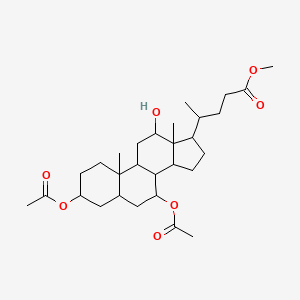

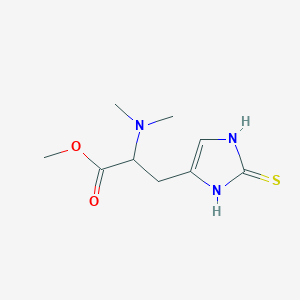
![4-(Hydroxymethyl)-5,5-dimethyl-3-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one](/img/structure/B12292683.png)
![Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl-](/img/structure/B12292684.png)
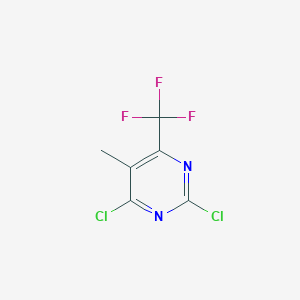
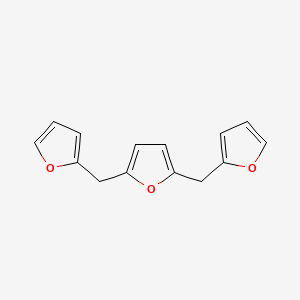
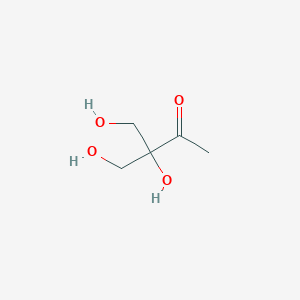
![1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B12292714.png)
